3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322604-73-8
VCID: VC6957271
InChI: InChI=1S/C10H12N4.ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;/h1-2,5,7-8,11H,3-4,6H2;1H
SMILES: C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69

3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

CAS No.: 1322604-73-8

Cat. No.: VC6957271

Molecular Formula: C10H13ClN4

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride - 1322604-73-8

Specification

CAS No. 1322604-73-8
Molecular Formula C10H13ClN4
Molecular Weight 224.69
IUPAC Name 3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Standard InChI InChI=1S/C10H12N4.ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;/h1-2,5,7-8,11H,3-4,6H2;1H
Standard InChI Key SIQOJYYLMUGJDB-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The base structure of 3-(pyrrolidin-2-yl)-[1,2,] triazolo[4,3-a]pyridine consists of a fused bicyclic system: a pyridine ring conjoined with a triazole moiety. The pyrrolidin-2-yl group at the 3-position introduces a secondary amine, which forms a hydrochloride salt through protonation. The molecular formula is C10_{10}H12_{12}N4_4·HCl, corresponding to a molecular weight of 236.70 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, Cl=35.45).

Structural Analysis

The triazolo[4,3-a]pyridine scaffold is characterized by a five-membered triazole ring fused to the pyridine at positions 4 and 3-a. X-ray crystallography of analogous compounds, such as 3-pyridin-2-yl- triazolo[4,3-a]pyridine, reveals planar geometry with bond lengths consistent with aromatic conjugation . The pyrrolidine substituent adopts a puckered conformation, with the nitrogen atom positioned to form ionic interactions in the hydrochloride salt.

Key Structural Features:

  • Triazole Ring: Contributes to π-π stacking interactions and hydrogen bonding potential.

  • Pyrrolidine Group: Enhances solubility in polar solvents via protonation and introduces chirality (R/S configuration at C2).

  • Hydrochloride Salt: Improves crystallinity and bioavailability compared to the free base.

Synthesis and Derivative Formation

General Synthetic Strategies

Synthesis of triazolo[4,3-a]pyridines typically involves cyclization reactions between pyridine derivatives and triazole precursors. For 3-(pyrrolidin-2-yl) analogues, two primary routes are hypothesized based on literature :

Hydrazine-Mediated Cyclization

Adapted from methods for phosphonylated triazolopyridines , this approach involves:

  • Substrate Preparation: Reacting 2-hydrazinylpyridine with a pyrrolidine-containing electrophile (e.g., chloroethynylpyrrolidine).

  • Cyclization: Base-mediated 5-exo-dig cyclization to form the triazole ring.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Example Reaction Conditions

StepReagentsTemperatureTimeYield
12-Hydrazinylpyridine, Chloroethynylpyrrolidine60°C48 h~70%
2K2_2CO3_3, DMFReflux6 h85%
3HCl (gaseous)RT1 h95%

Thiourea Cyclization

A patent-derived method for antibacterial triazolopyridines suggests:

  • Thiourea Formation: Reacting 2-aminopyridine with ethoxycarbonyl isothiocyanate.

  • Methylation and Cyclization: Treating with methyl iodide and hydroxylamine to form the triazole core.

  • Pyrrolidine Functionalization: Coupling with pyrrolidine-2-carboxylic acid derivatives.

Challenges and Side Reactions

  • Dimroth Rearrangement: Electron-withdrawing groups (e.g., NO2_2) on the pyridine ring can trigger ring reorganization , though pyrrolidine’s electron-donating nature likely suppresses this.

  • Racemization: The chiral center in pyrrolidine may racemize under acidic or high-temperature conditions, necessitating asymmetric synthesis protocols.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL (predicted for hydrochloride salt at pH 1–3).

  • logP: 1.2 (calculated using ChemAxon), indicating moderate lipophilicity.

  • Stability: Stable under ambient conditions but hygroscopic due to the hydrochloride moiety.

Spectroscopic Data

While direct data for the compound is unavailable, analog studies provide insights:

  • 1^1H NMR (predicted): δ 8.9 (d, 1H, pyridine-H), 3.5–3.7 (m, 1H, pyrrolidine-H), 2.1–2.3 (m, 4H, pyrrolidine-CH2_2).

  • IR: Peaks at 1650 cm1^{-1} (C=N stretch) and 2500 cm1^{-1} (N+^+H vibration).

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